4-Bromo-6-methoxy-2,3-dimethylpyridine
Overview
Description
4-Bromo-6-methoxy-2,3-dimethylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 6th position, and two methyl groups at the 2nd and 3rd positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Bromo-6-methoxy-2,3-dimethylpyridine involves the bromination of 6-methoxy-2,3-dimethylpyridine. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-methoxy-2,3-dimethylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophilic bases.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds
Common Reagents and Conditions:
Substitution: Organometallic reagents (e.g., Grignard reagents) and bases (e.g., sodium hydride).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl derivatives .
Scientific Research Applications
4-Bromo-6-methoxy-2,3-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It may serve as an intermediate in the development of drugs with specific therapeutic properties.
Industry: The compound is used in the production of materials such as dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 4-Bromo-6-methoxy-2,3-dimethylpyridine depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would be determined by the molecular targets it interacts with, such as enzymes or receptors. Detailed studies on its interactions and pathways are necessary to fully understand its effects .
Comparison with Similar Compounds
4-Bromo-6-methoxy-2,3-dimethylpyridine can be compared with other similar compounds, such as:
4-Bromo-2,6-dimethylpyridine: Lacks the methoxy group at the 6th position.
6-Methoxy-2,3-dimethylpyridine: Lacks the bromine atom at the 4th position.
2-Amino-5-bromo-4,6-dimethylpyridine: Contains an amino group instead of a methoxy group.
Properties
IUPAC Name |
4-bromo-6-methoxy-2,3-dimethylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-6(2)10-8(11-3)4-7(5)9/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXSIIJTOFQXTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1Br)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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